Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
Overview
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.72 . This compound is typically stored at room temperature and should be kept dry and cool .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has been a topic of interest in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydroisoquinoline core . This core is a common structural motif in various natural products and therapeutic lead compounds .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives are diverse and complex . One of the key reactions is the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines, which can act as precursors for various alkaloids displaying multifarious biological activities .Physical and Chemical Properties Analysis
This compound is a solid compound . It is typically stored at room temperature and should be kept dry and cool .Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
THIQ derivatives, including Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride, have been extensively studied for their therapeutic activities across various domains. Initially recognized for their neurotoxic properties, these compounds were later found to have neuroprotective and Parkinsonism-preventing attributes in mammals. Their anticancer potential, notably highlighted by the FDA approval of trabectedin (a compound with THIQ rings) for treating soft tissue sarcomas, marks a significant milestone in anticancer drug discovery. The breadth of therapeutic areas covered by THIQ derivatives extends to infectious diseases like malaria, tuberculosis, HIV, HSV-infection, leishmaniasis, and more, showcasing their potential as a novel class of drugs with unique mechanisms of action (Singh & Shah, 2017).
Trabectedin: A Case Study in Anticancer Application
Trabectedin, derived from a marine organism and characterized by three fused THIQ rings, interacts with DNA to interfere with transcription factors, DNA repair pathways, and potentially alter the tumor microenvironment. Its ability to modulate cytokine and chemokine production further underlines the diverse mechanisms through which THIQ derivatives can exert antitumor effects. The combination of trabectedin with other anticancer agents, particularly pegylated liposomal doxorubicin for platinum-sensitive ovarian cancer, exemplifies the clinical relevance and therapeutic versatility of THIQ scaffolds (D’Incalci & Galmarini, 2010).
Neuroprotective and Therapeutic Potential
1MeTIQ, an endogenous compound within the THIQ family, demonstrates neuroprotective, antiaddictive, and antidepressant-like activity. Its mechanisms of action, including MAO inhibition and antagonism to the glutamatergic system, highlight the neurochemical versatility and therapeutic potential of THIQ derivatives in addressing neurodegenerative diseases and mental health disorders (Antkiewicz‐Michaluk et al., 2018).
Antioxidant Activity and Analytical Methods
The antioxidant properties of THIQ derivatives are crucial in various fields, including medicine and food preservation. Analytical methods for determining antioxidant activity, such as the ABTS and DPPH assays, are instrumental in assessing the efficacy of these compounds in neutralizing free radicals and preventing oxidative stress, thereby supporting their potential in enhancing human health and food shelf life (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to be an important structural motif of various natural products and therapeutic lead compounds . .
Mode of Action
It’s known that thiq derivatives can exert diverse biological activities . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Thiq derivatives are known to have broad applications in asymmetric catalysis , suggesting they may influence a variety of biochemical pathways.
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Future Directions
The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives are likely to focus on the development of novel THIQ analogs with potent biological activity . This includes further exploration of their synthesis, mechanism of action, and potential applications in treating various diseases .
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLJUGFKJBKGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661386 | |
Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-33-1 | |
Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103733-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103733-33-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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